molecular formula C5H7ClIN3 B6219028 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride CAS No. 2751620-43-4

3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

Cat. No.: B6219028
CAS No.: 2751620-43-4
M. Wt: 271.5
InChI Key:
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Description

3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride is an organic compound with the molecular formula C5H7ClIN3.

Preparation Methods

The synthesis of 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of a pyrrolo[3,4-c]pyrazole derivative, which is then iodinated using iodine or an iodine-containing reagent. The reaction is usually carried out in the presence of a solvent such as acetonitrile or dimethylformamide (DMF) and a base like potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Chemical Reactions Analysis

3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Scientific Research Applications

3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride can be compared with other similar compounds, such as:

  • 2-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
  • 4-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride
  • 5-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride

These compounds share a similar core structure but differ in the position of the iodine atom, which can influence their chemical reactivity and biological activity .

Properties

CAS No.

2751620-43-4

Molecular Formula

C5H7ClIN3

Molecular Weight

271.5

Purity

95

Origin of Product

United States

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